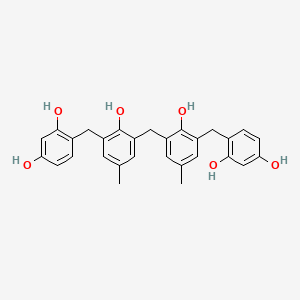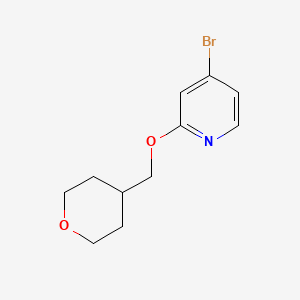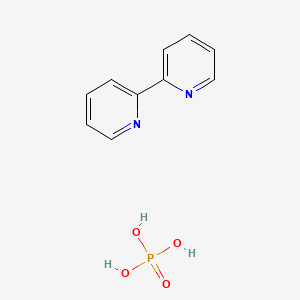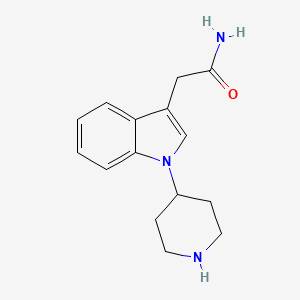
4,4'-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol): is a complex organic compound characterized by its multiple hydroxyl groups and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol) typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with formaldehyde, followed by further reactions to introduce additional hydroxyl groups and aromatic rings. The reaction conditions often include acidic or basic catalysts to facilitate the condensation and subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity 4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol).
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or hydroxyl groups, potentially converting them into less oxidized forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the aromatic rings or hydroxyl groups.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, the compound’s hydroxyl groups and aromatic rings make it a useful probe for studying enzyme interactions and other biochemical processes.
Industry: In industrial applications, the compound can be used in the production of polymers, resins, and other materials with desirable mechanical and chemical properties.
作用机制
The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. The hydroxyl groups and aromatic rings facilitate binding to these targets, influencing biochemical pathways and cellular processes. The exact mechanism of action can vary depending on the specific application and context.
相似化合物的比较
4,4’-((Methylenebis(2-hydroxy-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol): Similar structure but lacks the methyl groups.
4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,4-diol): Similar structure but with different positioning of hydroxyl groups.
Uniqueness: The presence of multiple hydroxyl groups and methyl groups in 4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol) enhances its reactivity and potential for diverse applications. The specific arrangement of these groups also contributes to its unique chemical and physical properties.
属性
分子式 |
C29H28O6 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
4-[[3-[[3-[(2,4-dihydroxyphenyl)methyl]-2-hydroxy-5-methylphenyl]methyl]-2-hydroxy-5-methylphenyl]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C29H28O6/c1-16-7-20(11-18-3-5-24(30)14-26(18)32)28(34)22(9-16)13-23-10-17(2)8-21(29(23)35)12-19-4-6-25(31)15-27(19)33/h3-10,14-15,30-35H,11-13H2,1-2H3 |
InChI 键 |
NNLPXDBBBBSKAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=C(C=C(C=C3)O)O)C)O)CC4=C(C=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)

![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)
![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)
![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)




